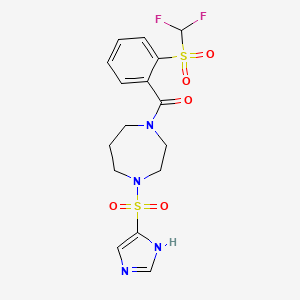
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C16H18F2N4O5S2 and its molecular weight is 448.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule that integrates multiple pharmacologically relevant functional groups, including an imidazole moiety, a diazepane ring, and sulfonyl groups. This unique structure positions it as a promising candidate for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C15H16N6O3S2, with a molecular weight of 392.45 g/mol. The presence of the imidazole and diazepane rings is significant as these structures are often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity
Research indicates that compounds containing imidazole and diazepane functionalities exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been reported to show activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell walls or inhibit essential enzymes .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-(4-substituted phenyl)-1H-imidazole | S. aureus | 12.4 |
| 2-(4-substituted phenyl)-1H-imidazole | E. coli | 18 |
| 2-(4-substituted phenyl)-1H-imidazole | B. subtilis | 11.1 |
Anticancer Activity
Imidazole-containing compounds have demonstrated potential as farnesyltransferase inhibitors, which are crucial in cancer cell proliferation pathways. For example, certain analogs have shown IC50 values in the low nanomolar range against cancer cell lines, suggesting their efficacy in inhibiting tumor growth .
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Tetrahydrobenzodiazepine | NIH 3T3 | 24 |
| Tetrahydrobenzodiazepine | Rat-1 | 160 |
The proposed mechanism of action for this compound involves the interaction with specific enzymes or receptors due to its functional groups. The imidazole ring can coordinate with metal ions in enzymes, while the diazepane ring may alter protein interactions through hydrogen bonding and electrostatic interactions .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of imidazole derivatives indicated that modifications at the sulfonyl group significantly enhance biological activity. The study found that compounds with hydrophobic substituents exhibited improved enzyme inhibition and antimicrobial effects .
Example Study: Inhibition of Farnesyltransferase
In a comparative study involving various imidazole derivatives, one compound demonstrated an IC50 value of 24 nM against farnesyltransferase, showcasing its potential as an anticancer agent . The study highlighted the importance of structural diversity in enhancing biological efficacy.
Propriétés
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O5S2/c17-16(18)28(24,25)13-5-2-1-4-12(13)15(23)21-6-3-7-22(9-8-21)29(26,27)14-10-19-11-20-14/h1-2,4-5,10-11,16H,3,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJJECWZUEWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














